
4-ethyl-5-methyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-5-methyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiophene ring substituted with ethyl and methyl groups, and a carboxamide group attached to a methylpiperidine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-methyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Substitution Reactions: The ethyl and methyl groups are introduced to the thiophene ring through substitution reactions using appropriate alkyl halides.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the substituted thiophene with an appropriate amine, such as 1-methylpiperidine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-ethyl-5-methyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and appropriate nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
4-ethyl-5-methyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-ethyl-5-methyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-ethyl-5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide: Similar structure with a different position of the carboxamide group.
4-ethyl-5-methyl-N-(1-methylpiperidin-4-yl)thiophene-3-sulfonamide: Similar structure with a sulfonamide group instead of a carboxamide group.
Uniqueness
4-ethyl-5-methyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the methylpiperidine moiety. This unique structure may confer distinct biological activities and properties compared to other similar compounds.
Propiedades
IUPAC Name |
4-ethyl-5-methyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-4-12-10(2)18-9-13(12)14(17)15-11-5-7-16(3)8-6-11/h9,11H,4-8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUKZAMIBQMYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
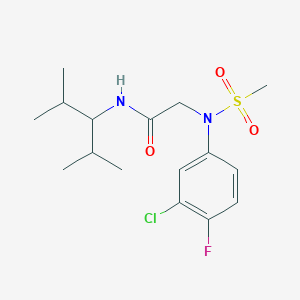
![N-[3-(3-methylbutoxy)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B5054636.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5054643.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5054649.png)
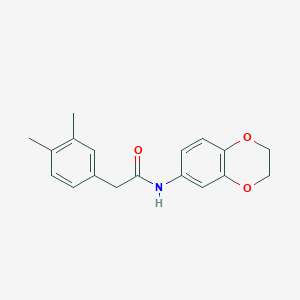
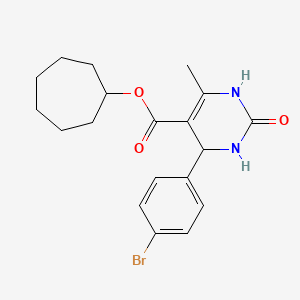
![N-[3-(3,5-dimethylphenoxy)propyl]-2-methylpropan-2-amine](/img/structure/B5054667.png)
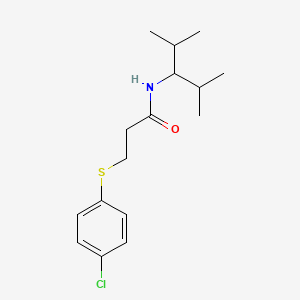
![2-ethyl-N-methyl-5-[6-(morpholin-4-yl)pyridazin-3-yl]benzenesulfonamide](/img/structure/B5054682.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B5054693.png)
![3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(1-NAPHTHYLAMINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE](/img/structure/B5054695.png)
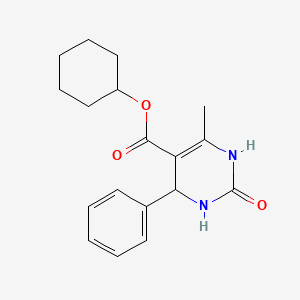
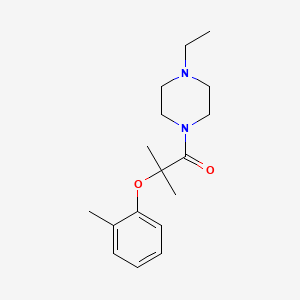
![Propyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5054720.png)
